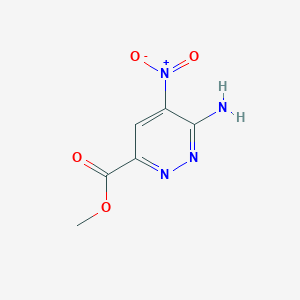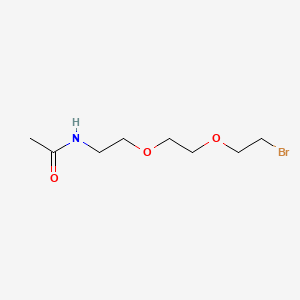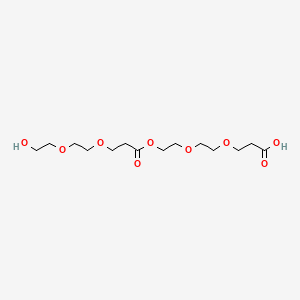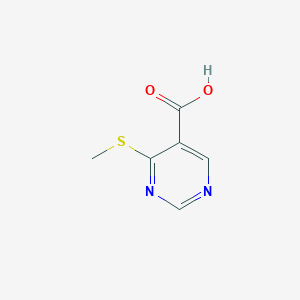![molecular formula C29H24ClN5O6 B15073157 1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SHP844 is a compound known for its role as an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is involved in regulating tyrosine phosphorylation levels, which are crucial for cell proliferation, differentiation, and survival. Overexpression of SHP2 is linked to the development of various cancers, making it a significant target for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SHP844 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production methods for SHP844 are not widely documented in the public domain. it is likely that large-scale production involves optimization of the synthetic routes to ensure high yield and purity, using advanced chemical engineering techniques .
Analyse Des Réactions Chimiques
Types of Reactions: SHP844 primarily undergoes binding reactions with SHP2 at specific allosteric sites. These interactions stabilize the inactive conformation of SHP2, preventing its catalytic activity .
Common Reagents and Conditions: The reactions involving SHP844 typically require specific reagents that facilitate its binding to SHP2. These may include various solvents, catalysts, and other chemical agents that promote the desired interactions under controlled conditions .
Major Products Formed: The major product formed from the interaction of SHP844 with SHP2 is the stabilized inactive conformation of SHP2, which inhibits its activity and thereby affects downstream signaling pathways involved in cell proliferation and survival .
Applications De Recherche Scientifique
SHP844 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein tyrosine phosphatase inhibition. In biology and medicine, SHP844 is valuable for researching cancer therapies, as it can inhibit the overactive SHP2 protein, which is implicated in various cancers. In the industry, SHP844 may be used in the development of new therapeutic agents targeting SHP2 .
Mécanisme D'action
SHP844 exerts its effects by binding to specific allosteric sites on the SHP2 protein. This binding stabilizes the inactive conformation of SHP2, preventing it from catalyzing the dephosphorylation of its substrates. The key residues involved in this interaction include GLU110, ARG265, and ARG501, which play crucial roles in maintaining the auto-inhibited state of SHP2 .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- SHP099
- SHP244
Comparison: SHP844 is unique in its ability to bind to a distinct allosteric site on SHP2, different from the binding site of SHP099. This dual allosteric inhibition mechanism enhances the pharmacological pathway inhibition in cells, making SHP844 a valuable compound for combination therapies .
Propriétés
Formule moléculaire |
C29H24ClN5O6 |
|---|---|
Poids moléculaire |
574.0 g/mol |
Nom IUPAC |
(2S)-1-[3-chloro-4-[[1-(2-hydroxy-3-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]methyl]benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H24ClN5O6/c1-41-23-10-4-7-19(24(23)36)25-31-32-29-34(27(38)18-6-2-3-8-21(18)35(25)29)15-17-12-11-16(14-20(17)30)26(37)33-13-5-9-22(33)28(39)40/h2-4,6-8,10-12,14,22,36H,5,9,13,15H2,1H3,(H,39,40)/t22-/m0/s1 |
Clé InChI |
SUGSJIDJUCFQEX-QFIPXVFZSA-N |
SMILES isomérique |
COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCC[C@H]6C(=O)O)Cl |
SMILES canonique |
COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCCC6C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)

![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)

![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)

![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)

![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)


![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)


